4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(19-13)10-2-1-7-20-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPYGFVIPEAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the benzamide moiety: The final step involves the acylation of the 1,3,4-oxadiazole-thiophene intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic photovoltaics and organic light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
4-Chloro vs. 3-Chloro Substitution
- Compound 3 (): 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits anti-inflammatory activity with IR peaks at 1668 cm⁻¹ (C=O) and 778 cm⁻¹ (C-Cl). Its molecular formula (C₁₅H₉N₃O₂Cl₂) and NMR data confirm regioselective substitution.
- Compound 4 (): 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide shows similar spectral features but reduced anti-inflammatory potency, suggesting that para-substitution on the benzamide ring enhances bioactivity .
- 4-Bromo Substitution Compound 26 (): N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide shares the thiophene-oxadiazole core but replaces chlorine with bromine. The bromine atom increases molecular weight (367.6 g/mol vs.
Substituent Variations on the Oxadiazole Ring
Thiophene vs. Furan
- LMM11 (): 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide replaces thiophene with furan. Furan’s lower aromaticity reduces sulfur-mediated interactions, decreasing antifungal activity against C. albicans compared to thiophene-containing analogs .
- Compound 25 (): N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lacks the 4-chloro group but retains the thiophene-oxadiazole core. Its simpler structure (molecular weight: 283.3 g/mol) shows moderate cytotoxicity, highlighting the importance of halogenation for enhanced bioactivity .
Phenyl vs. Thiophene
Physicochemical and Spectroscopic Comparison
Biological Activity
4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound consists of a benzamide moiety linked to a thiophene and an oxadiazole ring. The presence of these heterocycles is significant for its biological activity, as they can interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines.
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In Vitro Studies : In vitro assays have shown that the compound has significant antiproliferative effects on human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicate potent activity, suggesting that the compound induces apoptosis in these cells.
- HepG2 (liver cancer) : Similar cytotoxic effects were observed, with the compound inhibiting cell growth effectively.
Cell Line IC50 (µg/mL) Mechanism of Action MCF-7 10.10 Induction of apoptosis HepG2 5.36 Cell cycle arrest -
Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry analyses reveal that the compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation, disrupting the cancer cell cycle.
Interaction with Biological Targets
The compound's biological activity is largely mediated through its interaction with specific proteins and enzymes:
- Enzyme Targeting : Studies suggest that it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells.
Study 1: Cytotoxicity Against HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 cells. The results showed a significant reduction in cell viability at concentrations above 5 µg/mL, with morphological changes indicative of apoptosis.
Study 2: Mechanistic Insights in MCF-7 Cells
In another study focusing on MCF-7 cells, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This shift in protein expression supports the hypothesis that the compound acts as an effective anticancer agent by promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
